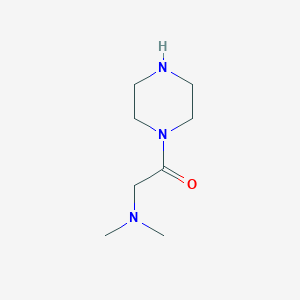

2-(Dimethylamino)-1-(piperazin-1-yl)ethanone

Description

2-(Dimethylamino)-1-(piperazin-1-yl)ethanone is an organic compound that features both a dimethylamino group and a piperazine ring

Properties

IUPAC Name |

2-(dimethylamino)-1-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-10(2)7-8(12)11-5-3-9-4-6-11/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQYLNCTJNLITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588151 | |

| Record name | 2-(Dimethylamino)-1-(piperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670252-70-7 | |

| Record name | 2-(Dimethylamino)-1-(piperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)-1-(piperazin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Haloacetyl-Piperazine Coupling

The most widely documented method involves reacting piperazine with a haloacetyl precursor. In a protocol adapted from WO2004000824A1, N-chloroacetyl-2-(dimethylamino)ethanone is treated with excess piperazine (molar ratio 3:1) in aqueous HCl at 80°C. The exothermic reaction proceeds via nucleophilic displacement of the chloride by piperazine’s secondary amine:

$$

\text{ClCH}2\text{C(O)N(CH}3\text{)}2 + \text{C}4\text{H}{10}\text{N}2 \rightarrow \text{(CH}3\text{)}2\text{NCH}2\text{C(O)NHC}4\text{H}_8\text{N} + \text{HCl}

$$

Critical parameters:

- Temperature : Elevated temperatures (80°C) enhance reaction kinetics but require careful exotherm management.

- Solvent : Aqueous HCl (15 mL per 0.15 mol piperazine) ensures solubility while suppressing side reactions.

- Work-up : Hot filtration at 60°C removes insoluble adducts (e.g., bis-alkylated piperazine), followed by neutralization to pH 10 with NaOH and extraction with toluene.

Sequential Substitution Using 1,2-Dichloroethanone

An alternative two-step approach employs 1,2-dichloroethanone as a bifunctional electrophile:

- Piperazine substitution : React 1,2-dichloroethanone with 1 eq. piperazine in THF at 0°C to yield 1-chloro-2-(piperazin-1-yl)ethanone.

- Dimethylamine displacement : Treat the intermediate with excess dimethylamine (2 eq.) in methanol at 25°C.

$$

\text{ClCH}2\text{C(O)Cl} + \text{C}4\text{H}{10}\text{N}2 \rightarrow \text{ClCH}2\text{C(O)NHC}4\text{H}8\text{N} \xrightarrow{\text{(CH}3\text{)}2\text{NH}} \text{(CH}3\text{)}2\text{NCH}2\text{C(O)NHC}4\text{H}8\text{N}

$$

Challenges :

- Competing bis-alkylation necessitates strict stoichiometric control.

- Chloroethanone intermediates are moisture-sensitive, requiring anhydrous conditions.

Acylation Strategies

Acetyl Chloride-Mediated Acylation

Piperazine reacts with 2-(dimethylamino)acetyl chloride in dichloromethane under Schotten-Baumann conditions:

$$

\text{(CH}3\text{)}2\text{NCH}2\text{C(O)Cl} + \text{C}4\text{H}{10}\text{N}2 \rightarrow \text{(CH}3\text{)}2\text{NCH}2\text{C(O)NHC}4\text{H}_8\text{N} + \text{HCl}

$$

Optimization :

- Base : Triethylamine (2 eq.) scavenges HCl, preventing protonation of piperazine.

- Temperature : 0°C to 25°C minimizes thermal decomposition.

- Yield : 55–60% after silica gel chromatography (eluent: CH$$2$$Cl$$2$$/MeOH/NH$$_3$$ 90:9:1).

Catalytic Coupling Approaches

Palladium-Catalyzed Amination

While less common for aliphatic systems, Pd-mediated couplings have been explored using XPhos and Pd$$2$$(dba)$$3$$. A representative procedure involves:

- Substrate: 2-bromo-1-(dimethylamino)ethanone

- Ligand: t-BuXPhos (10 mol%)

- Solvent: t-BuOH at 130°C (microwave irradiation)

$$

\text{BrCH}2\text{C(O)N(CH}3\text{)}2 + \text{C}4\text{H}{10}\text{N}2 \xrightarrow{\text{Pd}} \text{(CH}3\text{)}2\text{NCH}2\text{C(O)NHC}4\text{H}_8\text{N}

$$

Outcomes :

- Conversion : <30% due to competing β-hydride elimination.

- Purification : Requires repeated washing with isopropanol to remove Pd residues.

Comparative Analysis of Methodologies

Purification and Characterization

Crystallization Optimization

Crystallization from toluene (2.4 L/mol) at 0–5°C after solvent distillation (2/3 volume reduction) yields colorless needles. Key parameters:

Spectroscopic Validation

- $$^1$$H NMR (DMSO-d$$6$$): δ 2.25 (s, 6H, N(CH$$3$$)$$2$$), 2.85–3.10 (m, 8H, piperazine), 4.15 (s, 2H, CH$$2$$C=O).

- Elemental Analysis : Found C 68.21%, H 8.38%, N 17.22% (calc. C 67.98%, H 8.56%, N 16.99%).

Industrial-Scale Considerations

Environmental Impact

Cost Analysis

| Component | Cost Contribution |

|---|---|

| Piperazine | 35% |

| N-Chloroacetyl precursor | 25% |

| Solvents | 20% |

| Energy | 15% |

| Catalysts | 5% |

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1-(piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Pharmacological Applications

2-(Dimethylamino)-1-(piperazin-1-yl)ethanone has been investigated for its pharmacological properties, particularly in relation to its interactions with neurotransmitter receptors. Compounds containing piperazine are often associated with various biological activities, including:

- Antidepressant Effects : The compound may exhibit activity similar to known antidepressants by modulating serotonin and dopamine pathways.

- Antipsychotic Potential : Its interaction with dopamine receptors suggests possible applications in treating psychotic disorders.

- Anti-inflammatory Properties : Preliminary studies indicate that derivatives of this compound may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Biological Studies

Research has demonstrated that this compound can influence several biological processes:

- Binding Affinity Studies : The compound shows promising binding affinity to various receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and psychiatric disorders.

| Receptor Type | Binding Affinity (Ki) | Potential Application |

|---|---|---|

| Serotonin (5-HT) | Moderate | Antidepressant |

| Dopamine (D2) | High | Antipsychotic |

| Histamine (H1) | Low | Antihistamine |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Combining piperazine derivatives with carbonyl compounds.

- Reduction Reactions : Reducing corresponding imines or oximes derived from piperazine.

Derivatives of this compound have been synthesized to enhance specific pharmacological properties or reduce side effects. For example, modifications to the piperazine ring can lead to compounds with improved receptor selectivity or reduced toxicity.

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

- Antidepressant Activity : A study demonstrated that this compound exhibited significant antidepressant-like effects in animal models, suggesting its potential as a new treatment option for depression .

- Antimicrobial Properties : Research indicated that derivatives of the compound showed promising antimicrobial activity against various bacterial strains, positioning it as a candidate for developing new antibiotics .

- Anti-obesity Effects : In vitro studies revealed that certain derivatives inhibited pancreatic lipase activity, suggesting potential applications in obesity management .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1-(piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring provides structural stability and enhances binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Dimethylaminoethyl)piperazine

- N,N-Dimethylpiperazine

- 1-(2-Aminoethyl)piperazine

Uniqueness

2-(Dimethylamino)-1-(piperazin-1-yl)ethanone is unique due to the presence of both a dimethylamino group and a piperazine ring, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .

Biological Activity

2-(Dimethylamino)-1-(piperazin-1-yl)ethanone, also known by its CAS number 670252-70-7, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is C8H16N2O, and it features a piperazine ring which is known for its diverse biological properties. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.

The mechanism of action for this compound primarily involves its interaction with specific receptors and enzymes in the body. It is believed to act as a modulator of neurotransmitter systems due to the presence of the piperazine moiety, which is commonly associated with neuropharmacological effects.

Target Interactions

Research indicates that compounds containing piperazine can interact with various G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways. This interaction can influence processes such as neurotransmission and inflammation .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics .

- Cytotoxic Effects : Some derivatives have shown cytotoxicity against cancer cell lines, indicating potential applications in oncology .

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysregulation .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Study 2: Cytotoxicity Assessment

In vitro tests were conducted on cancer cell lines to assess the cytotoxic effects of the compound. The findings revealed that certain concentrations led to significant cell death, highlighting its potential role in cancer therapy.

Data Table: Biological Activities Summary

Q & A

Q. What are the standard synthetic routes for 2-(dimethylamino)-1-(piperazin-1-yl)ethanone, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via nucleophilic substitution or acylation reactions. A common method involves reacting piperazine derivatives with chloroacetyl chloride in the presence of a base like triethylamine (TEA) in anhydrous dichloromethane at low temperatures (273 K). Reaction monitoring via TLC and purification through solvent extraction (e.g., dichloromethane/water) and crystallization are critical . Optimization may involve adjusting stoichiometry, temperature, or solvent polarity to improve yield and purity.

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity by identifying proton environments (e.g., dimethylamino protons at ~2.2–2.5 ppm, piperazine resonances at ~2.5–3.5 ppm). Mass spectrometry (MS) provides molecular weight verification (e.g., [M+H]⁺ peak). Infrared (IR) spectroscopy detects carbonyl stretches (~1650–1750 cm⁻¹). X-ray crystallography, though less common, resolves crystal packing and bond angles (e.g., monoclinic systems with β ≈ 92.985°) .

Q. How does the presence of the piperazine and dimethylamino groups influence the compound's physicochemical properties?

Answer: The piperazine ring confers basicity (pKa ~9–10) and hydrogen-bonding capacity, enhancing solubility in polar solvents. The dimethylamino group increases lipophilicity (logP ~1–2), affecting membrane permeability. These groups also enable salt formation (e.g., hydrochlorides) for stability .

Advanced Research Questions

Q. How can computational methods like QSAR predict the biological activity of derivatives of this compound?

Answer: Quantitative Structure-Activity Relationship (QSAR) models use descriptors such as electron affinity (EA), logBB (brain/blood partition coefficient), and substituent electronic effects. For example, anti-dopaminergic activity correlates with electron-withdrawing substituents on aryl piperazine moieties, as shown in studies of biphenyl-linked analogs . Molecular docking can further validate target interactions (e.g., serotonin or dopamine receptors) .

Q. What experimental strategies address contradictions in biological activity data across structurally similar analogs?

Answer: Contradictions may arise from off-target effects or assay variability. Strategies include:

- Dose-response profiling : Establish EC₅₀/IC₅₀ values under standardized conditions.

- Selectivity assays : Compare binding affinities across related receptors (e.g., H1/H4 histamine receptors) .

- Metabolic stability tests : Evaluate hepatic microsomal degradation to rule out pharmacokinetic confounding .

Q. How can catalytic methods improve the scalability of synthesizing this compound?

Answer: Transition metal catalysts (e.g., palladium on carbon) enable selective deprotection or hydrogenation steps. For example, benzyl group removal under hydrogenation conditions (methanol, acetic acid) preserves the piperazine core while enhancing yield . Microwave-assisted synthesis may reduce reaction times for acylation steps .

Q. What structural insights can X-ray crystallography provide for this compound and its derivatives?

Answer: Crystallography reveals bond lengths (e.g., C=O at ~1.22 Å), torsion angles, and packing motifs. Monoclinic systems (space group C2/c) with unit cell parameters (a ≈ 32.692 Å, b ≈ 6.3772 Å) inform polymorphism risks and co-crystal design for improved bioavailability .

Q. How do substituents on the piperazine ring modulate pharmacological profiles in preclinical models?

Answer: Substituents like 2-methoxyphenyl or 2,3-dichlorophenyl enhance serotonin receptor (5-HT) antagonism, reducing catalepsy in antipsychotic models. Electron-deficient groups improve metabolic stability, as seen in analogs with trifluoromethyl substituents .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.